molecular formula C8H15NO5 B14382066 Ethyl 2-(hydroxymethyl)-2-nitropentanoate CAS No. 88226-54-4

Ethyl 2-(hydroxymethyl)-2-nitropentanoate

Cat. No.: B14382066
CAS No.: 88226-54-4
M. Wt: 205.21 g/mol
InChI Key: LLFYTIJINWRPFF-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)-2-nitropentanoate is an organic compound with a complex structure that includes both nitro and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydroxymethyl)-2-nitropentanoate typically involves the esterification of 2-(hydroxymethyl)-2-nitropentanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often require refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethyl)-2-nitropentanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an alcohol solvent.

Major Products Formed

    Oxidation: 2-(carboxymethyl)-2-nitropentanoic acid.

    Reduction: Ethyl 2-(hydroxymethyl)-2-aminopentanoate.

    Substitution: Ethyl 2-(hydroxymethyl)-2-(substituted)pentanoate.

Scientific Research Applications

Ethyl 2-(hydroxymethyl)-2-nitropentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 2-(hydroxymethyl)-2-nitropentanoate depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved can vary, but typically involve interactions with enzymes or other catalytic proteins that facilitate the reaction.

Comparison with Similar Compounds

Ethyl 2-(hydroxymethyl)-2-nitropentanoate can be compared with similar compounds such as:

    Ethyl 2-(hydroxymethyl)-2-nitrobutanoate: Similar structure but with a shorter carbon chain.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(aminomethyl)-2-nitropentanoate: Similar structure but with an amino group instead of a hydroxymethyl group.

Properties

CAS No.

88226-54-4

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-(hydroxymethyl)-2-nitropentanoate

InChI

InChI=1S/C8H15NO5/c1-3-5-8(6-10,9(12)13)7(11)14-4-2/h10H,3-6H2,1-2H3

InChI Key

LLFYTIJINWRPFF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CO)(C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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